molecular formula C23H23Br2N3O8 B11472182 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11472182
M. Wt: 629.3 g/mol
InChI Key: XCQLMTDRGMMIPM-MWRNPHMMSA-N
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Description

5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, bromine, and oxazole. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a benzodioxole derivative, followed by methoxylation and subsequent formation of the oxazole ring through cyclization reactions. The final step involves the condensation of the oxazole derivative with a hydrazide compound under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23Br2N3O8

Molecular Weight

629.3 g/mol

IUPAC Name

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H23Br2N3O8/c1-10-17(23(29)27-26-8-11-6-12(30-2)19(32-4)13(7-11)31-3)28-36-18(10)14-15(24)20(33-5)22-21(16(14)25)34-9-35-22/h6-8,10,18H,9H2,1-5H3,(H,27,29)/b26-8+

InChI Key

XCQLMTDRGMMIPM-MWRNPHMMSA-N

Isomeric SMILES

CC1C(ON=C1C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C4=C(C(=C3Br)OC)OCO4)Br

Canonical SMILES

CC1C(ON=C1C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)C3=C(C4=C(C(=C3Br)OC)OCO4)Br

Origin of Product

United States

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